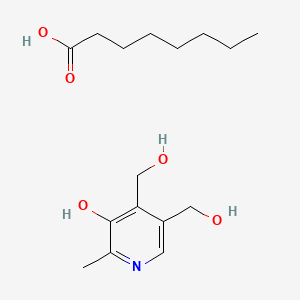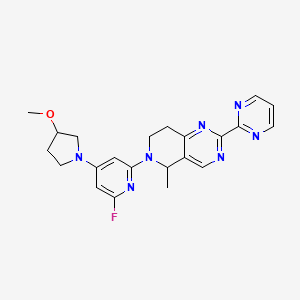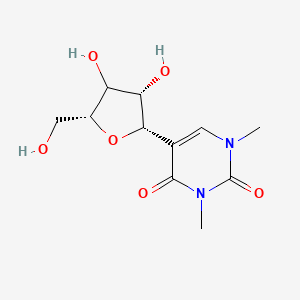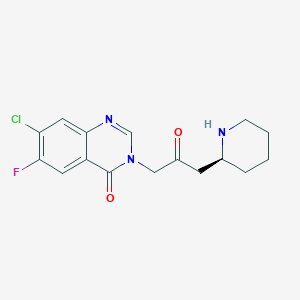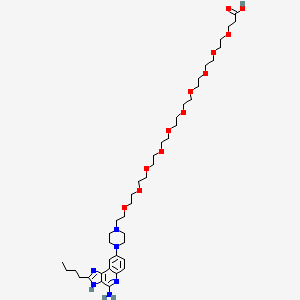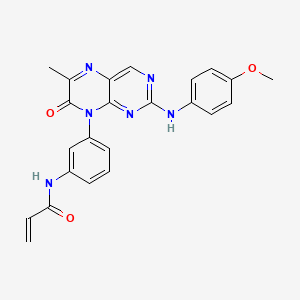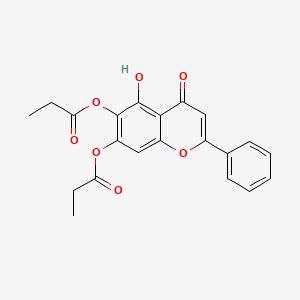
Denv-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Denv-IN-8 is a compound known for its inhibitory effects on dengue virus type 2 (DENV2). It is a small molecule with a molecular weight of 382.36 g/mol and a chemical formula of C21H18O7 . This compound has shown significant potential in antiviral research, particularly in the context of dengue fever, a mosquito-borne viral infection that poses a significant global health threat .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Denv-IN-8 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain the compound in large quantities suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Denv-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents onto the core structure of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Wissenschaftliche Forschungsanwendungen
Denv-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antiviral properties, particularly against dengue virus type 2.
Medicine: Explored as a potential therapeutic agent for treating dengue fever and other viral infections.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Wirkmechanismus
Denv-IN-8 exerts its effects by inhibiting the replication of dengue virus type 2. It targets the viral protease, an enzyme essential for the virus’s replication cycle. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the production of viral particles . This mechanism involves interactions with specific amino acid residues within the protease, disrupting its function and halting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JNJ-A07: Another dengue virus inhibitor that targets the NS4A-2K-NS4B interaction with NS2B/NS3.
NITD-688: An NS4B inhibitor with a similar mechanism of action to Denv-IN-8.
Uniqueness
This compound is unique due to its high potency against dengue virus type 2, with an EC50 of 0.068 μM . Its specific targeting of the viral protease and low toxicity against normal cells make it a promising candidate for antiviral drug development .
Eigenschaften
Molekularformel |
C21H18O7 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
(5-hydroxy-4-oxo-2-phenyl-6-propanoyloxychromen-7-yl) propanoate |
InChI |
InChI=1S/C21H18O7/c1-3-17(23)27-16-11-15-19(20(25)21(16)28-18(24)4-2)13(22)10-14(26-15)12-8-6-5-7-9-12/h5-11,25H,3-4H2,1-2H3 |
InChI-Schlüssel |
MGPRUDWXKWMKBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
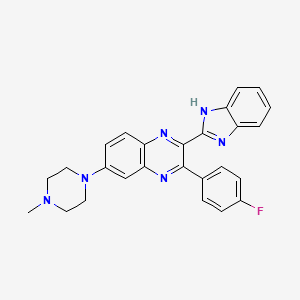
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
